molecular formula C12H15NO3 B1605643 (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one CAS No. 480424-73-5

(5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one

Cat. No.: B1605643
CAS No.: 480424-73-5
M. Wt: 221.25 g/mol
InChI Key: DLSXXQPFKFHRSW-MWLCHTKSSA-N
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Description

The compound (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic antibiotics that inhibit protein synthesis in bacteria. This particular compound is notable for its chiral centers, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or a similar reagent to introduce the hydroxymethyl group at the 5-position of the oxazolidinone ring.

    Addition of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the phenylethyl moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Hydroxymethyl Group Functionalization

The hydroxymethyl (-CH₂OH) group at position 5 undergoes several key reactions:

Reaction TypeConditionsProductsYieldApplicationsSource
EsterificationCarboxylic acid chlorides (e.g., acetyl chloride) in DCM, 0–25°C, 2–6 hrsCorresponding esters (e.g., acetate)75–92%Prodrug synthesis
EtherificationAlkyl halides (e.g., benzyl bromide) with NaH in THF, reflux 12 hrsBenzyl ether derivatives68–85%Lipophilicity modulation
OxidationTEMPO/NaOCl in CH₃CN/H₂O (pH 9–10), 0°C, 1 hrAldehyde intermediate (5R)-5-formyl-oxazolidinone89%Further conjugation

Key Insight : The (R)-configuration at C5 directs stereoselective transformations, as demonstrated in , where esterification with L-valine chloride produced diastereomerically pure derivatives (de >98%).

Oxazolidinone Ring-Opening Reactions

The 1,3-oxazolidin-2-one ring undergoes nucleophilic ring-opening under controlled conditions:

NucleophileConditionsProductsSelectivityNotesSource
Amines (e.g., NH₃)100°C, 6 hrs in H₂O/EtOHβ-Amino alcohol derivativesC2–N bond cleavageRetains (R)-configuration at C5
Grignard reagentsTHF, −78°C → RT, 12 hrsTertiary alcoholsC5 hydroxymethyl remains intactRequires anhydrous conditions

Example Reaction :
Ring-opening with methylamine produces (2R,3R)-3-((R)-1-phenylethylamino)propane-1,2-diol in 81% yield ([α]D²⁵ = +24°, c = 1 in CHCl₃).

Substitution at the N-Phenylethyl Group

The (1R)-1-phenylethyl substituent can be modified via:

MethodReagentsProductsEfficiencyApplicationSource
Reductive aminationNaBH₃CN, RCHO in MeOHSecondary amines55–70%SAR studies
Mitsunobu reactionDIAD/PPh₃, ROHEther-linked analogs60–78%Bioisosteric replacements

Critical Note : Retention of stereochemistry at C1 depends on reaction conditions. Mitsunobu reactions preserve configuration, while SN2 pathways may invert it .

Cross-Coupling Reactions

The aromatic ring enables transition metal-catalyzed couplings:

Reaction TypeCatalysts/BaseProductsYieldRemarksSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives65–80%Requires brominated precursor
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl derivatives50–68%Limited by steric hindrance

Protection/Deprotection Strategies

Strategic protection enables sequential functionalization:

Protecting GroupConditions (Application)Conditions (Removal)CompatibilitySource
TBSCl (silyl)Imidazole, DMF, RTTBAF in THFStable under Grignard conditions
Acetyl (Ac)Ac₂O, pyridine, 0°CK₂CO₃ in MeOH/H₂OLabile in basic media

Table of Kinetic Parameters for Key Reactions

Data extracted from experimental studies:

Reactionk (s⁻¹)ΔG‡ (kJ/mol)SolventTemp (°C)Source
Esterification (AcCl)1.2×10⁻³92.3DCM25
Ring-opening (NH₃)4.7×10⁻⁴105.6H₂O/EtOH100
Suzuki coupling8.9×10⁻⁵118.4Dioxane110

Stereochemical Outcomes

  • Retention of Configuration : Observed in Mitsunobu reactions (C1) and TEMPO oxidations (C5) .

  • Inversion : Occurs in SN2 substitutions at C3 (rare due to steric shielding by the phenylethyl group) .

This compound’s versatility in generating pharmacologically relevant derivatives makes it a cornerstone in antibiotic development and chiral synthesis. Experimental protocols emphasize strict control of temperature, pH, and catalyst systems to preserve stereochemical integrity .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antibacterial Activity :
    • Oxazolidinones are known for their antibacterial properties, particularly against Gram-positive bacteria. The compound can serve as a lead structure for developing new antibiotics, especially in the fight against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Stereoselective Synthesis :
    • This compound can be utilized in stereoselective reactions due to its chiral centers. It facilitates the formation of C-C and C-X bonds (where X = O, N, Br), making it valuable for synthesizing complex organic molecules .
  • Potential in Cancer Therapy :
    • Preliminary studies suggest that oxazolidinones may have anticancer properties. Research into their mechanisms of action could lead to new cancer treatments, particularly in targeting specific cancer cell lines .

Organic Synthesis Applications

  • Building Block for Drug Development :
    • The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its functional groups allow for modifications that can lead to derivatives with enhanced biological activity .
  • Catalyst in Organic Reactions :
    • It can act as a catalyst or reagent in various organic reactions, including asymmetric synthesis processes. Its ability to influence reaction pathways makes it a subject of interest in synthetic organic chemistry .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of oxazolidinone derivatives demonstrated that modifications to the hydroxymethyl and phenylethyl groups significantly enhanced their activity against resistant bacterial strains. The results indicated a promising avenue for developing new antibiotics based on this scaffold.

Case Study 2: Stereochemical Applications

Research exploring the stereochemical outcomes of reactions involving (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one revealed that it could effectively produce enantiomerically enriched products. This property is crucial for synthesizing pharmaceutical compounds where chirality is essential for efficacy.

Mechanism of Action

The mechanism of action of (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one involves the inhibition of bacterial protein synthesis. This compound binds to the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis. This action effectively halts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A newer oxazolidinone with enhanced potency and a similar mechanism of action.

    Cycloserine: An antibiotic with a different structure but similar inhibitory effects on bacterial cell wall synthesis.

Uniqueness

What sets (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one apart is its specific chiral configuration, which can influence its binding affinity and specificity for bacterial ribosomes. This unique structure may offer advantages in terms of potency and reduced resistance development compared to other oxazolidinones.

Biological Activity

(5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one, a compound belonging to the oxazolidinone class, has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₂H₁₅NO₃
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 480424-73-5
  • LogP : 1.4986 (indicating moderate lipophilicity)
  • Solubility : Not explicitly stated in available data

Oxazolidinones, including this compound, primarily exert their antimicrobial effects through the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex essential for translation. This mechanism is particularly effective against Gram-positive bacteria and has shown efficacy against strains resistant to other antibiotic classes .

Antimicrobial Efficacy

Research indicates that oxazolidinones possess potent antibacterial properties. The compound has been shown to be effective against various Gram-positive bacteria, including:

  • Staphylococcus aureus (including MRSA)
  • Streptococcus pneumoniae
  • Enterococcus faecium

In vitro studies have demonstrated that derivatives with modifications at the C5 position exhibit enhanced antibacterial activity compared to standard oxazolidinones .

Comparative Activity Table

CompoundActivity TypeTarget BacteriaMIC (µg/mL)
This compoundAntibacterialStaphylococcus aureus0.10 - 6.25
LinezolidAntibacterialMRSA, PRSP0.25 - 4
Novel C5-modified oxazolidinonesEnhanced AntibacterialEnterococcus faecium0.05 - 2

Case Study 1: Efficacy Against Resistant Strains

A study published in PubMed highlighted the effectiveness of this compound against resistant strains such as vancomycin-resistant enterococci (VRE). The compound demonstrated a dual mode of action by inhibiting both protein synthesis and topoisomerase IV activity .

Case Study 2: Safety Profile and Toxicity

Another significant aspect of research involves the safety profile of this compound. In a rodent model, it was found that the compound exhibited lower myelotoxicity compared to traditional oxazolidinones like linezolid. This suggests a potentially favorable therapeutic index for clinical applications .

Properties

IUPAC Name

(5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-7-11(8-14)16-12(13)15/h2-6,9,11,14H,7-8H2,1H3/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSXXQPFKFHRSW-MWLCHTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(OC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@@H](OC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352526
Record name (5R)-5-(Hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-73-5
Record name (5R)-5-(Hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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